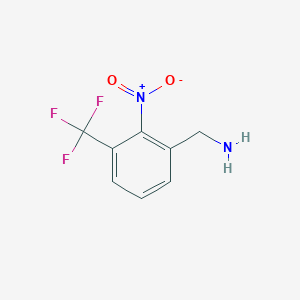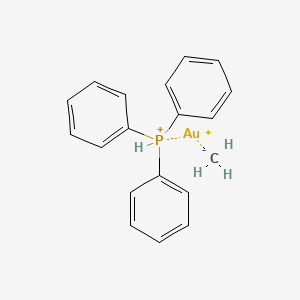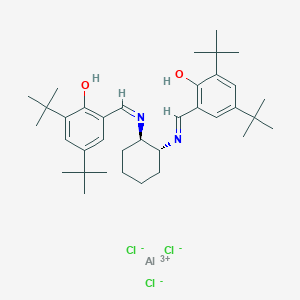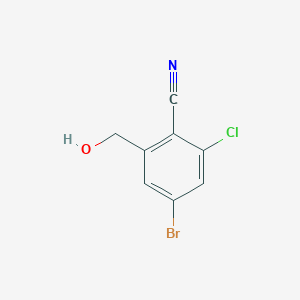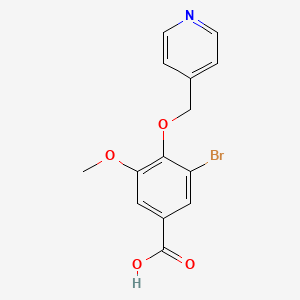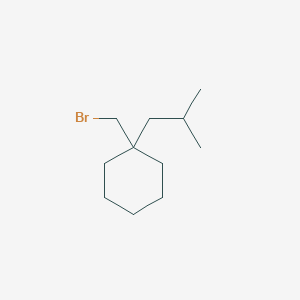
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of alkyl halides. It features a cyclohexane ring substituted with a bromomethyl group and a 2-methylpropyl group. Compounds like this are often used as intermediates in organic synthesis and can participate in various chemical reactions due to the presence of the reactive bromine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reagents. The use of catalysts and optimized reaction pathways can enhance yield and purity.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can undergo several types of reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: Alkenes, such as 1-(2-methylpropyl)cyclohexene.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
科学的研究の応用
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1-Bromomethylcyclohexane: Lacks the 2-methylpropyl group, making it less sterically hindered.
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(Bromomethyl)-1-ethylcyclohexane: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane is unique due to the presence of both the bromomethyl and 2-methylpropyl groups, which influence its reactivity and steric properties. This combination can make it a valuable intermediate in the synthesis of complex molecules and materials.
特性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Br/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChIキー |
WTHRPICCSXCUPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CCCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



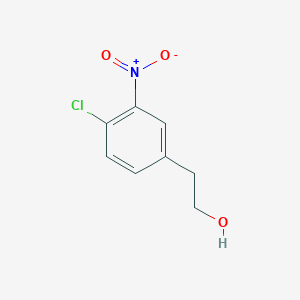
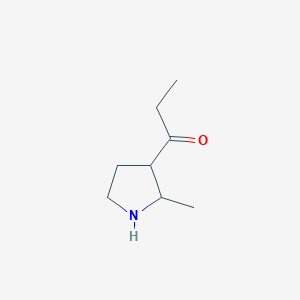
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
